Methyl 4-amino-2-cyanobenzoate
Overview
Description
Methyl 4-amino-2-cyanobenzoate: is an organic compound with the molecular formula C9H8N2O2 . It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a cyano group at the second position on the benzene ring. This compound is commonly used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 4-amino-2-cyanobenzoic acid: The esterification of 4-amino-2-cyanobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, can yield methyl 4-amino-2-cyanobenzoate.
Cyanoacetylation of amines: The reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions can also produce cyanoacetamide derivatives, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production typically involves the esterification of 4-amino-2-cyanobenzoic acid with methanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-amino-2-cyanobenzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Major Products Formed:
Oxidation: Formation of oxidized benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid esters.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various organic compounds and heterocycles .
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology and Medicine:
- Investigated for its potential biological activities and pharmacological properties .
- Used in the design of novel therapeutic agents and drug candidates.
Industry:
Comparison with Similar Compounds
Methyl 2-amino-4-cyanobenzoate: Similar structure but with the amino and cyano groups at different positions.
Methyl 4-cyanobenzoate: Lacks the amino group, affecting its reactivity and applications.
Uniqueness: Methyl 4-amino-2-cyanobenzoate is unique due to the specific positioning of the amino and cyano groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-amino-2-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXNORSXWRMRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256886 | |
Record name | Benzoic acid, 4-amino-2-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628431-65-1 | |
Record name | Benzoic acid, 4-amino-2-cyano-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628431-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-2-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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